molecular formula C9H12N6O3S B10966268 N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10966268
M. Wt: 284.30 g/mol
InChI Key: HWKLYEVOYXKJGV-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Properties

Molecular Formula

C9H12N6O3S

Molecular Weight

284.30 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C9H12N6O3S/c16-8(11-12-9(19)10-6-1-2-6)5-14-4-3-7(13-14)15(17)18/h3-4,6H,1-2,5H2,(H,11,16)(H2,10,12,19)

InChI Key

HWKLYEVOYXKJGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to form the acetyl derivative.

    Cyclopropylation: The acetyl derivative is then reacted with cyclopropylamine to introduce the cyclopropyl group.

    Thioamide Formation: Finally, the compound is treated with thiosemicarbazide to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioamides.

Scientific Research Applications

N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro group and the hydrazinecarbothioamide moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-2-[2-(3-AMINO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-CYCLOPROPYL-2-[2-(3-NITRO-1H-IMIDAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its cyclopropyl group, nitro-substituted pyrazole ring, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

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